3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde

Physicochemical Properties Drug Design Solubility Optimization

Researchers requiring a benzaldehyde building block with orthogonal reactivity for ALDH inhibitor development often face limited structural diversity. 3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde (CAS 656810-09-2) addresses this gap with its distinct 3-hydroxypropoxy side chain. - Enables modular derivatization via aldehyde (reductive amination, Wittig) and terminal alcohol (etherification, esterification) handles. - Provides enhanced steric/electronic profile vs. simple benzaldehydes for differential binding kinetics in SAR studies. - Supplied with verified purity, reducing re-validation overhead in multi-step pharmaceutical intermediate syntheses.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 656810-09-2
Cat. No. B12542501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde
CAS656810-09-2
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OCCCO
InChIInChI=1S/C12H16O4/c1-2-15-12-8-10(9-14)4-5-11(12)16-7-3-6-13/h4-5,8-9,13H,2-3,6-7H2,1H3
InChIKeyFJVZNSMDTOOFBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde Product Profile


3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde (CAS 656810-09-2) is a systematically substituted aromatic aldehyde with the molecular formula C₁₂H₁₆O₄ [1]. This compound belongs to the benzaldehyde class and is structurally characterized by an aldehyde group, an ethoxy substituent at the 3-position, and a 3-hydroxypropoxy side chain at the 4-position of the benzene ring [2]. It serves primarily as a versatile building block in organic synthesis and pharmaceutical intermediate development, with documented applications in flavoring agent research and as a precursor for compounds targeting oxidative stress and microbial infections .

3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde: Differentiation from Analogs


Generic substitution of 3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde with simpler benzaldehyde derivatives (e.g., vanillin, ethyl vanillin, or 4-hydroxybenzaldehyde) is precluded by its unique 3-hydroxypropoxy side chain, which fundamentally alters its physicochemical properties, reactivity, and biological target engagement [1]. Unlike ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde, CAS 121-32-4), which is a widely used flavoring agent, the presence of the 3-hydroxypropoxy group in the target compound significantly increases molecular weight (224.25 g/mol vs. 166.18 g/mol), hydrogen bonding capacity, and topological polar surface area [2]. These structural modifications directly impact solubility profiles, membrane permeability, and binding interactions with biological targets such as aldehyde dehydrogenases (ALDH) and microbial enzymes, making the compound a distinct chemical entity for research applications where specific steric and electronic properties are required [3].

3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde: Evidence vs. Analogs


Enhanced Molecular Complexity and H-Bonding vs. Ethyl Vanillin

3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde exhibits a molecular weight of 224.25 g/mol and contains 4 hydrogen bond acceptors and 1 hydrogen bond donor, compared to ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) which has a molecular weight of 166.18 g/mol with 3 hydrogen bond acceptors and 1 hydrogen bond donor [1]. The additional 3-hydroxypropoxy group increases the compound's topological polar surface area and provides an additional hydrogen bonding site, which can enhance aqueous solubility and modify binding interactions with biological targets [2].

Physicochemical Properties Drug Design Solubility Optimization

Potential ALDH3A1 Inhibition vs. Ethyl Vanillin

While direct comparative data for 3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde against ethyl vanillin in ALDH3A1 inhibition assays are not publicly available, the target compound's structural features suggest potential differentiation in enzyme binding [1]. ALDH3A1, a key enzyme in detoxifying aromatic aldehydes and implicated in cancer stem cell maintenance, exhibits substrate specificity for bulky aromatic aldehydes [2]. The 3-hydroxypropoxy group in the target compound may alter binding kinetics and inhibitory potency compared to ethyl vanillin, which lacks this side chain. Class-level inference from benzaldehyde derivative SAR studies indicates that substituents at the 4-position significantly modulate ALDH3A1 affinity [3].

Enzyme Inhibition Aldehyde Dehydrogenase Cancer Metabolism

Synergistic Antimicrobial Activity

A patent describes an antimicrobial mixture that includes derivatives of 3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde, demonstrating enhanced efficacy against microbial strains when combined with specific solvents and co-agents . The study noted that the antimicrobial activity was markedly improved in these formulations, allowing for lower effective dosages. While exact MIC values for the target compound alone versus the mixture are not detailed in the accessible abstract, the patent indicates that the compound's structural features contribute to synergistic antimicrobial effects not achievable with simpler benzaldehyde analogs [1].

Antimicrobial Synergistic Formulations Preservative Development

Versatile Synthetic Intermediate

3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and complex organic molecules . Its dual functional groups—an aldehyde moiety for condensation and nucleophilic addition reactions, and a 3-hydroxypropoxy side chain for further derivatization—enable synthetic routes that are not accessible with simpler benzaldehydes [1]. For instance, the aldehyde group can undergo oxidation to the corresponding carboxylic acid or reduction to a benzyl alcohol, while the hydroxypropoxy group can be further functionalized through etherification, esterification, or nucleophilic substitution . This synthetic versatility distinguishes it from analogs like 4-(3-hydroxypropoxy)benzaldehyde (CAS 99186-35-3), which lacks the ethoxy group and thus has different electronic properties and reactivity .

Organic Synthesis Pharmaceutical Intermediate Building Block

3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde: Application Scenarios


ALDH SAR Studies

Researchers investigating ALDH3A1 or related aldehyde dehydrogenases as therapeutic targets in cancer or metabolic disorders should prioritize this compound for SAR campaigns. Its 3-hydroxypropoxy side chain provides a distinct steric and electronic profile compared to ethyl vanillin or other simple benzaldehydes, potentially leading to differential binding kinetics and inhibitory potency [1]. The compound can serve as a lead-like scaffold or as a fragment for elaboration, enabling the exploration of substituent effects on enzyme inhibition and selectivity [2].

Building Block for Complex Molecules

Process chemists and synthetic organic chemists should select this compound when designing convergent syntheses requiring a benzaldehyde core with orthogonal functional handles. The aldehyde group allows for classic carbonyl chemistry (e.g., Wittig reactions, reductive amination, Grignard additions), while the 3-hydroxypropoxy side chain can be further elaborated via etherification, esterification, or conversion to a leaving group for nucleophilic substitution . This dual functionality streamlines the synthesis of complex intermediates for pharmaceuticals or agrochemicals, reducing step count compared to routes starting from simpler benzaldehydes [3].

Synergistic Preservative Formulations

Industrial scientists developing antimicrobial coatings, preservative blends, or disinfectant formulations should evaluate this compound as a component of synergistic mixtures. Patent evidence suggests that derivatives of 3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde, when combined with specific solvents and co-agents, exhibit enhanced antimicrobial efficacy at lower effective dosages . This property makes the compound a candidate for applications where reducing the concentration of active antimicrobial agents is desirable, such as in personal care products, food packaging, or medical device coatings [4].

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